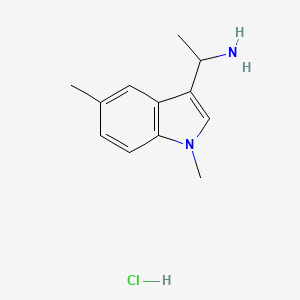

1-(1,5-Dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

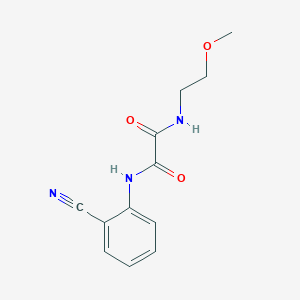

Indole derivatives, such as the one you mentioned, are aromatic heterocyclic organic compounds. They have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

While specific synthesis methods for “1-(1,5-Dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride” are not available, indole derivatives are often synthesized through methods involving electrophilic substitution, due to the excessive π-electrons delocalization .Molecular Structure Analysis

The molecular structure of indole derivatives generally consists of a benzene ring fused to a pyrrole ring. The exact structure of “this compound” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions, particularly electrophilic substitution, due to the presence of π-electrons .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Indole derivatives are generally crystalline and colorless, with specific odors . They are often soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Structural Evaluation

Research has explored the synthesis and structural evaluation of compounds structurally related to 1-(1,5-Dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride, focusing on substituted indole and gramine derivatives. These compounds are synthesized through a series of reactions including Diels-Alder cycloaddition, acid-catalyzed cyclization, and Mannich reaction, leading to structures with potential applications in chemical synthesis and materials science. The structural determination is performed using IR, NMR, mass spectroscopy, and X-ray diffraction analysis, highlighting the importance of these compounds in developing new materials and chemicals (Kukuljan, Kranjc, & Perdih, 2016).

Hydroamination of Ethynyl-Indoles

Another application is found in the hydroamination of ethynyl-indoles to produce amino derivatives of indole, which is a key step in the synthesis of various pharmacologically active molecules. This method allows for the addition of secondary dialkylamines under mild conditions, demonstrating a pathway to diverse indole-based compounds with potential applications in drug discovery and development (Sobenina et al., 2010).

Generation of Structurally Diverse Library

The generation of a structurally diverse library of compounds from a ketonic Mannich base derived from 2-acetylthiophene showcases the chemical versatility and potential for creating a wide range of biologically active compounds. This research underscores the role of such indole derivatives in the exploration of new therapeutic agents, with applications spanning from medicinal chemistry to drug design (Roman, 2013).

Formation of Indole Trimers

The formation of indole trimers in Vilsmeier type reactions reveals another facet of chemical transformations involving indole derivatives, contributing to the synthetic toolbox for creating complex molecular architectures. This process offers insights into the mechanisms of indole polymerization and its implications for synthesizing novel organic materials with unique properties (Aghazadeh, 2019).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interaction and the molecules involved .

Cellular Effects

Indole derivatives have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is important to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins and may influence its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

1-(1,5-dimethylindol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c1-8-4-5-12-10(6-8)11(9(2)13)7-14(12)3;/h4-7,9H,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQMUHDINPPMKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2C(C)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2615222.png)

![(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2615223.png)

![({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)dimethylamine](/img/structure/B2615228.png)

![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2615233.png)

![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2615234.png)

![(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2615237.png)

![3,5-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2615240.png)

![2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride](/img/structure/B2615241.png)

![3,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2615244.png)

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide](/img/structure/B2615245.png)